molecular formula C11H19N3O3 B13130534 Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate

Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13130534
M. Wt: 241.29 g/mol
InChI Key: XPJVNNHWXFYVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-oxo-1,3,7-triazaspiro[44]nonane-7-carboxylate is a spirocyclic compound characterized by its unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate typically involves the condensation of specific precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate with appropriate reagents . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C11H19N3O3/c1-10(2,3)17-9(16)14-5-4-11(7-14)6-12-8(15)13-11/h4-7H2,1-3H3,(H2,12,13,15)

InChI Key

XPJVNNHWXFYVTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.